molecular formula C21H23N3O2 B11393006 1-(4-methoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(4-methoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11393006
M. Wt: 349.4 g/mol
InChI Key: XIZSVBBSJIWWRD-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a methoxyphenyl group, a propyl-substituted benzodiazole ring, and a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Ring: Starting from a suitable precursor, the benzodiazole ring can be synthesized through cyclization reactions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions.

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through cyclization of appropriate intermediates.

    Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a propyl group.

    1-(4-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

1-(4-methoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity for various applications.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C21H23N3O2/c1-3-12-23-19-7-5-4-6-18(19)22-21(23)15-13-20(25)24(14-15)16-8-10-17(26-2)11-9-16/h4-11,15H,3,12-14H2,1-2H3

InChI Key

XIZSVBBSJIWWRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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